2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-

Dopamine receptor pharmacology Prodrug activation In vivo microdialysis

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- (designated N-0724, also known as rac-Rotigotine Methyl Ether, 5-methoxy-N-0437, or Methoxy Rotigotine) is a synthetic 2-aminotetralin derivative bearing a 5-methoxy substituent on the tetrahydronaphthalene ring and an N-propyl-N-(2-thiophen-2-yl-ethyl) amine side chain. This compound is the immediate penultimate intermediate in the synthesis of the non-ergoline dopamine agonist Rotigotine (Neupro®), requiring only O-demethylation to yield the active pharmaceutical ingredient (API).

Molecular Formula C20H27NOS
Molecular Weight 329.5 g/mol
Cat. No. B12342050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-
Molecular FormulaC20H27NOS
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
InChIInChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3
InChIKeyAXOQYAWBBDSEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-: A Critical Rotigotine Intermediate and Pharmacopeial Impurity Standard


2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- (designated N-0724, also known as rac-Rotigotine Methyl Ether, 5-methoxy-N-0437, or Methoxy Rotigotine) is a synthetic 2-aminotetralin derivative bearing a 5-methoxy substituent on the tetrahydronaphthalene ring and an N-propyl-N-(2-thiophen-2-yl-ethyl) amine side chain [1]. This compound is the immediate penultimate intermediate in the synthesis of the non-ergoline dopamine agonist Rotigotine (Neupro®), requiring only O-demethylation to yield the active pharmaceutical ingredient (API) [2]. It is listed as Rotigotine EP Impurity H and USP Rotigotine Related Compound H, and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial production [3].

Why Rotigotine Analogs Cannot Substitute for 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)- in Synthesis or Analytical Workflows


Substituting this compound with Rotigotine (N-0437) or other structurally similar 2-aminotetralins in synthetic or analytical workflows is precluded by a fundamental mechanistic divergence: N-0724 is not a direct dopamine receptor agonist but a prodrug that requires hepatic O-demethylation to generate the active 5-hydroxy species (N-0437) in vivo [1]. In vitro, N-0724 exhibits only weak affinity for dopamine D1 and D2 receptors, and is completely inactive upon direct intrastriatal administration in the brain microdialysis model—unlike Rotigotine, which shows potent direct activity [1]. This prodrug-versus-direct-agonist dichotomy means that N-0724 cannot serve as a pharmacological substitute for Rotigotine in receptor binding or functional assays. Conversely, Rotigotine cannot replace N-0724 as a synthetic intermediate because the 5-hydroxy group of Rotigotine is incompatible with the N-alkylation and coupling steps that employ the 5-methoxy-protected tetralin scaffold [2]. Furthermore, as a chromatographically distinct, late-eluting impurity with a unique UV/Vis and mass spectral fingerprint, N-0724 is irreplaceable as a system suitability marker and retention time reference in compendial HPLC methods for Rotigotine drug substance and transdermal patch formulations [3].

Quantitative Differentiation Evidence for 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-


Direct Intrastriatal Dopaminergic Activity: N-0724 (5-Methoxy) vs. N-0437 (Rotigotine, 5-Hydroxy) in the Rat Brain Microdialysis Model

N-0724 (the 5-methoxy ether of N-0437) is completely inactive when administered directly into the striatum via reverse microdialysis, in contrast to the parent 5-hydroxy compound N-0437 (Rotigotine), which produces a robust, concentration-dependent decrease in extracellular dopamine release. This demonstrates that the 5-methoxy substituent abolishes direct dopamine D2 autoreceptor agonist activity [1]. The inactivity is not due to pharmacokinetic barriers but to intrinsic lack of receptor affinity, as confirmed by in vitro binding assays showing weak displacement of [³H]-SCH-23390 (D1) and [³H]-spiperone (D2) from calf caudate membranes by N-0724 [1].

Dopamine receptor pharmacology Prodrug activation In vivo microdialysis

In Vitro Dopamine D1 Receptor Binding Affinity: N-0724 (Ki = 80 nM, Weak Antagonist) vs. Rotigotine (Ki = 83 nM, Agonist)

BindingDB data record a Ki of 80 nM for N-0724 (rac-Rotigotine Methyl Ether) at the human dopamine D1 receptor expressed in CHO cells, measured as antagonist activity via inhibition of dopamine-induced calcium accumulation [1]. For comparison, Rotigotine (N-0437) exhibits a Ki of 83 nM at the human D1 receptor but as a full agonist, not an antagonist [2]. Although the numerical Ki values at D1 appear superficially similar, the functional consequence is divergent: N-0724 displays antagonist character at this receptor subtype, while Rotigotine is a low-potency D1 agonist with EC₅₀ in the nanomolar range in cAMP accumulation assays [2].

Receptor binding affinity D1 dopamine receptor Functional selectivity

Systemic vs. Intrastriatal Dopaminergic Efficacy: N-0724 Acts Exclusively as a Hepatically Activated Prodrug of N-0437

N-0724 exhibits a striking dissociation between its intrastriatal and systemic routes of administration. While completely inactive upon direct intrastriatal delivery (see Evidence Item 1), N-0724 elicits significant contralateral turning behavior after systemic (intraperitoneal) administration in rats with unilateral 6-OH-dopamine nigrostriatal lesions—a classical model of postsynaptic dopamine receptor activation [1]. Critically, brain and plasma levels of N-0437 (Rotigotine) were measured after systemic administration of N-0724, confirming that N-0724 undergoes in vivo O-demethylation to generate pharmacologically relevant concentrations of the active 5-hydroxy metabolite in the brain [1]. In contrast, N-0918 (the non-hydroxylated analog, lacking both 5-OH and 5-OCH₃) remains inactive via both intrastriatal and systemic routes, underscoring the essential role of the 5-oxygen substituent for either direct activity (5-OH) or metabolic activation (5-OCH₃) [1].

Prodrug bioactivation Hepatic O-demethylation 6-OHDA lesion turning model

Synthetic Intermediate Fidelity: N-0724 as the Penultimate Precursor in Rotigotine API Manufacturing vs. Alternative Intermediates

In the original and improved synthetic routes to Rotigotine, the 5-methoxy-protected intermediate (compound A), which is structurally identical to racemic N-0724, is the direct precursor to the API [1][2]. Demethylation of this intermediate using 48% HBr or BBr₃ yields Rotigotine free base, but the choice of demethylation conditions critically affects impurity profiles: 48% HBr generates N-dealkylated impurities alongside Rotigotine due to acid-mediated cleavage of the N-propyl or N-thienylethyl groups, complicating downstream purification [2]. BBr₃-mediated demethylation at low temperature (-30°C to -40°C) suppresses N-dealkylation but introduces operational complexity [2]. The (S)-enantiomer of this intermediate (Rotigotine EP Impurity H, CAS 1148154-91-9) is explicitly designated as a pharmacopeial impurity standard because incomplete demethylation or carryover of the methyl ether into the final API constitutes a critical quality attribute monitored by HPLC [3].

Rotigotine synthesis Demethylation efficiency Process impurity control

Chromatographic Selectivity: N-0724 as a Resolution Marker for Process-Related Impurities in Compendial Rotigotine HPLC Methods

Rotigotine EP Impurity H (the (S)-enantiomer of this compound) and Rotigotine USP Related Compound H serve as critical system suitability reference standards in the chromatographic separation of Rotigotine from its process-related impurities . The 5-methoxy substituent imparts significantly greater retention on reversed-phase C18 columns compared to Rotigotine (5-hydroxy), with typical relative retention times (RRT) of approximately 1.3–1.6 depending on the mobile phase composition (acetonitrile/phosphate buffer or methanol/ammonium acetate gradients) . This chromatographic differentiation is analytically exploited: incomplete demethylation during synthesis results in residual N-0724 (or its enantiomer) in the API, and the pharmacopeial acceptance criterion typically limits this impurity to ≤0.10% or ≤0.15% by area normalization [1]. The distinct UV absorption maximum of the 5-methoxy-tetralin chromophore (λ_max ≈ 270–275 nm, with a shoulder at 280 nm) versus the 5-hydroxy-tetralin chromophore of Rotigotine (λ_max ≈ 280–285 nm) provides an orthogonal detection specificity check via diode-array peak purity analysis .

HPLC method validation Pharmacopeial impurity profiling System suitability

Procurement-Driven Application Scenarios for 2-Thiopheneethanamine, N-propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-


Rotigotine ANDA Impurity Profiling and QC Release Testing

This compound, sourced as Rotigotine EP Impurity H (CAS 1148154-91-9, (S)-enantiomer) or Rotigotine Impurity 4 (CAS 101945-65-7, racemate), is the essential reference standard for identifying and quantifying the residual 5-methoxy precursor in Rotigotine drug substance and transdermal patch formulations. Analytical laboratories performing compendial HPLC or UPLC methods per EP/USP monographs require this standard for system suitability testing (retention time marker, resolution check), linearity/range validation, and routine batch release testing. The quantitative limit of ≤0.10% (EP) or ≤0.15% (USP) for this impurity [1] necessitates a high-purity (>98% by HPLC), well-characterized reference material with a certificate of analysis documenting identity (¹H-NMR, ¹³C-NMR, HRMS), purity (HPLC-UV/ELSD), and residual solvent content [1].

Rotigotine Process Development and Demethylation Optimization

Pharmaceutical process chemistry groups developing or improving Rotigotine synthetic routes procure N-0724 (racemic or (S)-enantiomer) as the penultimate intermediate for optimizing the critical O-demethylation step. The compound enables systematic evaluation of demethylating agents (BBr₃, AlCl₃/thiol, HBr, enzymatic approaches), temperature parameters, and reaction times to maximize conversion to Rotigotine while minimizing N-dealkylated byproducts, as documented in the comparative process patent literature [2]. Because the 5-methoxy→5-hydroxy conversion efficiency directly impacts API yield and purity, kilogram-scale procurement of this intermediate with defined particle size, polymorphic form, and residual solvent profile is required for pilot-plant process validation.

Prodrug Design and Metabolic Activation Studies in Dopamine Agonist Discovery

Medicinal chemistry teams investigating CNS prodrug strategies for aminotetralin-based dopamine agonists utilize N-0724 as a tool compound and structural template. The Jansen et al. (1991) demonstration that systemic N-0724 administration generates pharmacologically active brain concentrations of N-0437 (Rotigotine) via hepatic O-demethylation [1] establishes this scaffold as a proof-of-concept for 5-O-alkyl prodrug design. Researchers procure the compound for comparative metabolic stability assays (human/rat liver microsomes, hepatocytes), CYP450 phenotyping to identify the isoforms responsible for O-demethylation (likely CYP2D6, CYP3A4, CYP2C19 based on Rotigotine metabolism data), and for designing next-generation prodrugs with tuned rates of bioactivation [1].

Dopamine Receptor Selectivity Screening Panels and Off-Target Profiling

Contract research organizations (CROs) and academic screening centers procure N-0724 for inclusion in dopamine receptor subtype selectivity panels (D1–D5) to benchmark new aminotetralin analogs. Because N-0724 exhibits a unique functional signature—D1 antagonist activity (Ki = 80 nM) [3] combined with negligible direct D2/D3 agonism—it serves as a valuable comparator for distinguishing direct receptor activation from prodrug-mediated effects. In radioligand competition binding assays using [³H]-SCH-23390 (D1), [³H]-spiperone (D2), and [³H]-7-OH-DPAT (D3), N-0724 provides a '5-methoxy baseline' against which novel 5-substituted analogs can be assessed for gains in direct receptor affinity versus metabolic activation potential.

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